molecular formula C18H18FNO4S B6413275 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261917-23-0

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413275
CAS No.: 1261917-23-0
M. Wt: 363.4 g/mol
InChI Key: UUVSTOVFSFTRDG-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core substituted with a fluoro group and a piperidin-1-ylsulfonyl phenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reagents to ensure efficient synthesis.

Chemical Reactions Analysis

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The fluoro group and the piperidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity profiles.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidin-1-ylsulfonyl group is known to enhance binding affinity to certain biological targets, while the fluoro group can influence the compound’s metabolic stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVSTOVFSFTRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692381
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-23-0
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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